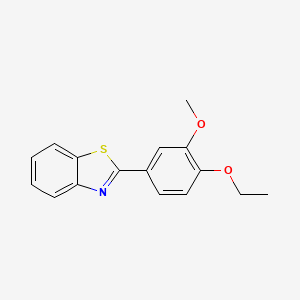

2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole

Description

Properties

CAS No. |

56048-61-4 |

|---|---|

Molecular Formula |

C16H15NO2S |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C16H15NO2S/c1-3-19-13-9-8-11(10-14(13)18-2)16-17-12-6-4-5-7-15(12)20-16/h4-10H,3H2,1-2H3 |

InChI Key |

QXMWJYWXNBSOMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Formation of Schiff Base : 2-Aminothiophenol reacts with the aldehyde to form an imine intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the thiol group generates the benzothiazoline intermediate.

-

Oxidation : Aerial or chemical oxidation (e.g., using H₂O₂ or DMSO) aromatizes the ring to yield the final product.

-

Reactants : 2-Aminothiophenol (1.25 g, 10 mmol), 4-ethoxy-3-methoxybenzaldehyde (1.94 g, 10 mmol).

-

Conditions : Solvent-free, 140°C, 2–4 hours.

-

Yield : 82–88% after recrystallization from ethanol.

Optimization Strategies

-

Catalysts : Use of Fe₃O₄-supported ionic liquids (e.g., LAIL@MNP) reduces reaction time to 30 minutes under ultrasound irradiation.

-

Solvent Systems : Glycerol as a green solvent achieves 90% yield at room temperature.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by promoting efficient energy transfer. This method is ideal for scalable synthesis.

-

Reactants : 2-Aminothiophenol (10 mmol), 4-ethoxy-3-methoxybenzaldehyde (10 mmol).

-

Conditions : Solvent-free, microwave irradiation (300 W, 120°C), 10 minutes.

-

Yield : 89% (vs. 72% under conventional heating).

Advantages :

Green Chemistry Approaches

Solvent-Free Sonication

Ultrasound activates reactions via cavitation, enabling rapid cyclization without solvents.

-

Catalyst : LAIL@MNP (4 mg).

-

Conditions : Solvent-free, 70°C, 30 minutes.

-

Yield : 85–90%.

Ionic Liquid-Mediated Synthesis

Imidazolium chlorozincate ionic liquids (e.g., [BMIM]Cl/ZnCl₂) facilitate recyclable catalysis.

In Situ Generation of Intermediates

From Disulfides

Disulfides (3) are cleaved to 2-aminothiophenol in situ, which then reacts with aldehydes.

-

Reactants : Bis(2-aminophenyl) disulfide (5 mmol), 4-ethoxy-3-methoxybenzaldehyde (10 mmol).

-

Conditions : DMSO, 140°C, 22 hours.

-

Yield : 78%.

From Carboxylic Acids

Carboxylic acids (4) are converted to aldehydes via reduction before condensation.

-

Reduction Agent : NaBH₄ or LiAlH₄.

Comparative Analysis of Methods

Critical Considerations

Aldehyde Synthesis

4-Ethoxy-3-methoxybenzaldehyde is synthesized via ethylation of vanillin:

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

Pharmaceutical Applications

- Antiviral Activity : Research indicates that derivatives of benzothiazole, including 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole, may exhibit antiviral properties. A study on structurally similar compounds demonstrated significant antiviral effects against various viruses such as HSV-1 and HCV. Compounds with benzothiazole moieties were synthesized and evaluated for their potency against these viruses, revealing promising results that warrant further investigation into their mechanisms of action and efficacy .

- Neuroprotective Effects : Another area of interest is the potential neuroprotective effects of benzothiazole derivatives. A study focused on the synthesis of multi-target-directed ligands for neurodegenerative diseases found that certain benzothiazole derivatives exhibited inhibitory activity against enzymes associated with neurodegeneration, such as monoamine oxidase B and butyrylcholinesterase. This suggests that 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole could be explored as a candidate for treating neurodegenerative disorders complicated by depression .

Biological Interactions

Understanding the interactions between 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole and biological systems is crucial for elucidating its therapeutic potential. Interaction studies typically involve:

- Molecular Docking Studies : These studies help predict how the compound binds to specific biological targets, providing insights into its mechanism of action.

- In Vitro Assays : Evaluating cytotoxicity and antiviral activity through cell line assays can establish safety profiles and effective dosages.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity | Compounds exhibited 70-90% reduction in viral plaques against HSV-1 | Supports further development as antiviral agents |

| Neuroprotection | Compounds showed significant inhibition of MAO-B and BuChE | Potential for treating neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy, ethoxy) enhances solubility and alters electronic distribution, impacting binding affinity. For instance, 2-(4-methoxyphenyl)-1,3-benzothiazole exhibits a sharp singlet at δ 3.87 for the methoxy group , whereas chloro substituents (e.g., in 3e) introduce electron-withdrawing effects, evident in IR peaks at 722 cm⁻¹ for C-Cl .

Key Observations :

- Antimicrobial Activity : Fluoro-benzothiazole derivatives (e.g., BZ2) show high antifungal activity (MIC = 15.62 µg/mL) due to cyclic amine substituents , whereas chloro-substituted analogs (e.g., 3e) exhibit potent antitubercular effects .

- Anticancer Potential: The methylsulfonyl group in 2-(methylsulfonyl)-1,3-benzothiazole enables RNA/DNA synthesis inhibition , suggesting that substituent polarity and size critically influence mechanistic pathways.

Physicochemical Property Comparisons

Table 3: Physicochemical Properties of Benzothiazole Derivatives

Key Observations :

- Molecular Weight and Lipophilicity: The ethoxy group in the target compound increases molecular weight compared to methoxy analogs (e.g., 243.32 vs.

- Thermal Stability : Compounds like 2-(4-methoxyphenyl)-1,3-benzothiazole melt at 119–121°C , whereas halogenated derivatives (e.g., 5-chloro analog) may exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity

2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole is a compound belonging to the benzothiazole class, characterized by its unique chemical structure that includes both ethoxy and methoxy groups. This structure enhances its solubility and potentially influences its biological activity. Recent studies have explored its various biological properties, particularly in the context of cancer treatment and other therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 233.31 g/mol

- Functional Groups : Ethoxy (-OEt), Methoxy (-OCH)

The presence of these substituents affects the compound's reactivity and solubility in organic solvents, which are critical for its biological activity.

The biological activity of 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to alterations in enzyme or receptor activities, resulting in various physiological effects. The exact pathways involved may vary depending on the biological context and target cells studied.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzothiazole derivatives, including 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole. The compound has shown promising results in cytotoxic assays against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 0.31 | |

| CaCo-2 (Colon) | 0.24 | |

| MDA-MB-231 (Breast) | 0.92 | |

| AsPC-1 (Pancreatic) | Not specified |

These results indicate that the compound exhibits moderate to excellent cytotoxicity, making it a candidate for further development as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole has been investigated for other potential therapeutic effects:

- Antimicrobial Activity : Some derivatives of benzothiazoles have shown antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Preliminary studies suggest that certain benzothiazole derivatives may possess anti-inflammatory activities, although specific data on this compound is limited .

Case Studies

A notable study focused on the synthesis and evaluation of benzothiazole derivatives for their anticancer activity. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy. For instance, compounds with specific substitutions exhibited significantly improved IC50 values compared to their parent structures .

Another research effort involved a series of benzothiazole derivatives where 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole was included in a broader screening for antiproliferative activity against pancreatic cancer cell lines, showing synergistic effects when combined with gemcitabine .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole, and how are reaction conditions optimized?

- Answer: The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and thioamide precursors. For example, derivatives of 1,3-benzothiazole are prepared by refluxing intermediates like 2-hydrazinylbenzothiazoles with substituted aldehydes in ethanol or DMSO, often using glacial acetic acid as a catalyst . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (2–18 hours), and temperature (60–80°C) to improve yield and purity. Post-synthesis, column chromatography with silica gel is commonly employed for purification .

Q. How is the structural integrity of 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole confirmed post-synthesis?

- Answer: Characterization relies on spectroscopic and analytical techniques:

- NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups, and confirms aromatic substitution patterns .

- IR spectroscopy verifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the thiazole ring) .

- Elemental analysis matches calculated and observed C, H, N, and S percentages to validate purity .

- X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., π–π stacking in benzothiazole derivatives) .

Advanced Research Questions

Q. How do substituent variations on the benzothiazole core influence biological activity?

- Answer: Substituents like ethoxy, methoxy, or halogens (e.g., fluoro, bromo) modulate electronic and steric properties, affecting binding to biological targets. For instance:

- Electron-donating groups (e.g., methoxy) enhance π-stacking with aromatic residues in enzymes, as seen in HIV-1 protease inhibitors .

- Halogen substituents improve lipophilicity and membrane permeability, critical for antitumor activity .

- Comparative studies using analogs with varying substituents (e.g., 4-fluoro vs. 4-bromo) can quantify structure-activity relationships (SAR) via IC₅₀ assays .

Q. What methodological approaches address contradictions in reported biological data for benzothiazole derivatives?

- Answer: Contradictions may arise from assay variability (e.g., cell lines, incubation times) or compound stability. Strategies include:

- Dose-response validation across multiple cell lines (e.g., cancer vs. normal cells) to confirm selectivity .

- Metabolic stability assays (e.g., liver microsome testing) to rule out rapid degradation .

- Computational docking to identify binding modes and compare with experimental IC₅₀ values, as demonstrated in studies of benzothiazole-triazole hybrids .

Q. How can computational modeling predict the binding affinity of 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole with therapeutic targets?

- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:

- Predict interactions with active sites (e.g., hydrogen bonding with catalytic residues in kinases) .

- Calculate binding free energies (ΔG) to rank derivatives by theoretical efficacy .

- Validate docking poses against crystallographic data (e.g., alignment with co-crystalized ligands) .

Q. What strategies optimize the photophysical properties of benzothiazole derivatives for material science applications?

- Answer: Modifying the substituents on the phenyl ring alters conjugation and emission profiles:

- Electron-withdrawing groups (e.g., nitro) redshift fluorescence, useful in OLEDs .

- Ethoxy/methoxy groups enhance solubility in polymeric matrices for coatings .

- Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes to assess suitability for optoelectronic devices .

Methodological Notes

- Synthetic Reproducibility: Ensure anhydrous conditions for reactions involving moisture-sensitive intermediates (e.g., Vilsmeier-Haack reagent) .

- Data Validation: Cross-reference spectral data with published analogs (e.g., 6-fluorobenzothiazole derivatives) to confirm assignments .

- Ethical Compliance: Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays involving human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.